Journal Name:Nanoscale
Journal ISSN:2040-3364
IF:6.7
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nr
Year of Origin:2009
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2439
Publishing Cycle:Monthly
OA or Not:Not
Back cover
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90221H
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Detail
Deciphering DNA nucleotide sequences and their rotation dynamics with interpretable machine learning integrated C3N nanopores†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03771A
A solid-state nanopore combined with the quantum transport method has garnered substantial attention and intrigue for DNA sequencing due to its potential for providing rapid and accurate sequencing results, which could have numerous applications in disease diagnosis and personalized medicine. However, the intricate and multifaceted nature of the experimental protocol poses a formidable challenge in attaining precise single nucleotide analysis. Here, we report a machine learning (ML) framework combined with the quantum transport method to accelerate high-throughput single nucleotide recognition with C3N nanopores. The optimized eXtreme Gradient Boosting Regression (XGBR) algorithm has predicted the fingerprint transmission of each unknown nucleotide and their rotation dynamics with root mean square error scores as low as 0.07. Interpretability of ML black box models with the game theory-based SHapley Additive exPlanation method has provided a quasi-explanation for the model working principle and the complex relationship between electrode–nucleotide coupling and transmission. Moreover, a comprehensive ML classification of nucleotides based on binary, ternary, and quaternary combinations shows maximum accuracy and F1 scores of 100%. The results suggest that ML in tandem with a nanopore device can potentially alleviate the experimental hurdles associated with quantum tunneling and facilitate fast and high-precision DNA sequencing.
Detail
The internal structure of gadolinium and perfluorocarbon-loaded polymer nanoparticles affects 19F MRI relaxation times†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04577C
19F magnetic resonance imaging (19F MRI) is an emerging technique for quantitative imaging in novel therapies, such as cellular therapies and theranostic nanocarriers. Nanocarriers loaded with liquid perfluorocarbon (PFC) typically have a (single) core–shell structure with PFC in the core due to the poor miscibility of PFC with organic and inorganic solvents. Paramagnetic relaxation enhancement acts only at a distance of a few angstroms. Thus, efficient modulation of the 19F signal is possible only with fluorophilic PFC-soluble chelates. However, these chelates cannot interact with the surrounding environment and they might result in image artifacts. Conversely, chelates bound to the nanoparticle shell typically have a minimal effect on the 19F signal and a strong impact on the aqueous environment. We show that the confinement of PFC in biodegradable polymeric nanoparticles (NPs) with a multicore structure enables the modulation of longitudinal (T1) and transverse (T2) 19F relaxation, as well as proton (1H) signals, using non-fluorophilic paramagnetic chelates. We compared multicore NPs versus a conventional single core structure, where the PFC is encapsulated in the core(s) and the chelate in the surrounding polymeric matrix. This modulated relaxation also makes multicore NPs sensitive to various acidic pH environments, while preserving their stability. This effect was not observed with single core nanocapsules (NCs). Importantly, paramagnetic chelates affected both T1 and T219F relaxation in multicore NPs, but not in single core NCs. Both relaxation times of the 19F nucleus were enhanced with an increasing concentration of the paramagnetic chelate. Moreover, as the polymeric matrix remained water permeable, proton enhancement additionally was observed in MRI.
Detail
Supramolecular assembly of dendronized spiropyrans in aqueous solutions into nanospheres with photo- and thermo-responsive chiralities†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03729K
Tailoring the amphiphilicity of a molecule through external stimuli can alter the balance between self-association and repulsion, resulting in different propensities for its assembly. Here we report on the supramolecular assembly of a series of dendronized spiropyrans (DSPs) in water. These DSPs carry 3-fold dendritic oligoethylene glycols (OEGs) with either methoxyl or ethoxyl terminals for different hydrophilicities, and contain an Ala–Gly dipeptide to provide the chirality. These dendronized amphiphiles form supramolecular nanospheres in aqueous solutions with remarkable induced chirality to a level of 1.0 × 106 deg cm2 dmol−1. They can be tuned reversibly through photoisomerization of the spiropyran moieties from the hydrophobic SP form into the hydrophilic MC form, and can even become chirally silent through thermally mediated collapse of the dendritic OEGs. Photoisomerization of the spiropyran moieties in these DSPs is accompanied by simultaneous changes of UV absorption, fluorescence emission, supramolecular chirality and aqueous solution colors. These supramolecular nanospheres exhibit characteristic thermoresponsive behavior due to thermal collapse of the dendritic OEGs with their cloud point temperatures (Tcps) being dependent on the overall hydrophilicity of the molecules and also the aggregate morphologies resulting from how dendritic OEGs are wrapped around the aggregates. Both photo-irradiation-mediated isomerization of the spiropyran moieties and thermally mediated dehydration and collapse of the dendritic OEGs influence the amphiphilicity of these DSPs and their solvation by water, leading to varied driving forces for their assembly. NMR, circular dichroism (CD) and fluorescence spectroscopy techniques, as well as DLS and AFM techniques are combined to follow the supramolecular assembly and illustrate the aggregation mechanism. All experimental results demonstrate that the reversible chirality of the aggregates originates from the balance between dendritic OEGs and spiropyran moieties against water solvation.
Detail
Ultra-broadband depolarization based on directly-coupled quantum wire-to-well modulation and their aliasing effect for polarization-insensitive light-emitting diodes
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04423H
Nowadays, strained quantum structures have been widely used in various light-emitting devices with a variety of compounds for progressive applications. However, the lattice-mismatch-induced strains in the materials would cause a problem of polarization dependence for polarization-independent optical applications. To address this issue, in this paper we propose a novel ultra-broadband depolarization mechanism and approach based on a directly-coupled well–wire-hybrid nanostructure. It contains quantum wire-to-well modulation and their aliasing effects on strain, energy-band structure and optical gain to obtain independent and comparable bipolarization of optical signals. The material structure involves a special well and on-well quantum wires with gradually-changing band-gaps, which are formed by utilizing the indium (In)-segregation effect and the growth-orientation-dependent multi-atomic step effect. With this special hybrid nanostructure, the depolarization efficiency can be 95% higher than that of a single compressive-strained quantum well. A low polarization degree of 0.05 and a very small gain difference of |GTE − GTM| < 1.3 cm−1 in different polarizations are achieved over a very broad gain bandwidth (870–950 nm) for an InGaAs material system. Therefore, this is a new chance for the development of ultra-broadband and polarization-insensitive optical applications.
Detail
Hollow N-doped carbon nano-mushroom encapsulated hybrid Ni3S2/Fe5Ni4S8 particle anchored to the inner wall of porous wood carbon for efficient oxygen evolution electrocatalysis†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03676F
Structural design and morphology engineering are considered significant strategies to boost the catalytic performance of electrocatalysts toward the oxygen evolution reaction. Inspired by the natural porosity and abundant functional groups, herein, hollow N-doped carbon nano-mushroom (NCNM) encapsulated hybrid sulfide particles rooted into a carbonized wood (CW) framework were prepared through simple impregnation followed by calcination. The as-prepared self-supporting electrodes present ultrahigh activity and robust stability. Among them, the NiFeS14@NCNM/CW catalyst yields incredible OER activity with an extraordinarily low overpotential of 147 and 250 mV to reach 10 and 50 mA cm−2, respectively, superior to most of the state-of-the-art wood-derived electrocatalysts. Additionally, a steady OER current density is maintained without obvious attenuation after continuous operation for 24 h. The superior electrocatalytic performance of NiFeS14@NCNM/CW is attributed to the synergistic effect of hybridization between Ni3S2 and Fe5Ni4S8, the coordination of one-dimensional (1D) NCNMs and hierarchical three-dimensional (3D) porous CW, modified electronic states by N and S doping, a large electrochemical surface area, and low activation energy. This research provides a novel approach to industrial-scale conversion of abundant biomass into efficient binder-free electrocatalysts for energy-related applications.
Detail
LipoParticles: a lipid membrane coating onto polymer particles to enhance the internalization in osteoblast cells†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03267A
LipoParticles, core–shell assemblies consisting of a polymer core coated by a lipid membrane, are promising carriers for drug delivery applications with intracellular targets. This is of great interest since it is actually challenging to treat infections involving intracellular bacteria such as bone and joint infections where the bacteria are hidden in osteoblast cells. The present work reports for the first time to the best of our knowledge the proof of enhanced internalization of particles in osteoblast cells thanks to a lipid coating of particles (= LipoParticles). The ca. 300 nm-sized assemblies were elaborated by reorganization of liposomes (composed of DPPC/DPTAP 10/90 mol/mol) onto the surface of poly(lactic-co-glycolic acid) (PLGA) particles, and were characterized by dynamic light scattering (DLS), transmission electron microscopy (TEM), and zetametry. Optimization of these assemblies was also performed by adding poly(ethylene glycol) (PEG) chains on their surface (corresponding to a final formulation of DPPC/DPTAP/DPPE-PEG5000 8/90/2 mol/mol/mol). Interestingly, this provided them colloidal stability after their 20-fold dilution in PBS or cell culture medium, and made possible their freeze-drying without forming aggregates after their re-hydration. Their non-cytotoxicity towards a human osteoblast cell line (MG63) was also demonstrated. The enhanced internalization of LipoParticles in this MG63 cell line, in comparison with PLGA particles, was proven by observations with a confocal laser scanning microscope, as well as by flow cytometry assays. Finally, this efficient internalization of LipoParticles in MG63 cells was confirmed by TEM on ultrathin sections, which also revealed localization close to intracellular Staphylococcus aureus.
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Freezing of water and melting of ice: theoretical modeling at the nanoscale†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR02421K
Freezing of water and melting of ice at the nanoscale play critical roles in science and technology fields, including aviation systems, infrastructures, and other broad spectrum of technologies. To cope with the icing challenge, nanoscale anti-icing surface technology has been developed. The freezing and melting temperatures can be tailored by manipulating the size (the radius of water or ice); however, it lacks systemic research. In this work, the size effect on the melting temperature of ice nanocrystals was first established, which considered the variation of bond energy and equivalent heat energy from the perspective of the force-heat equivalence energy density principle. Based on the heterogeneous nucleation mode and by further considering the size and temperature effects on the interface energy involved solid–liquid energy and liquid–vapor energy as well as the above developed melting temperature model, another model is established to accurately predict the freezing temperature of water nanodroplets. The parameters required by the two models established in this paper have a clear physical meaning and establish the quantitative relationships among freezing temperature, melting temperature, surface stress, interface energy, and other thermodynamic parameters. The agreement between model prediction and experimental simulation data confirms the validity and universality of the established models. The higher prediction accuracy of this work compared to the other theoretical models, due to the more detailed consideration and the reference point, captures the errors introduced by the experiment or simulation. This study contributes to a deeper understanding of the underlying mechanism of freezing of water and melting of ice nanocrystals and provides theoretical guidance for the design of cryopreservation systems and anti-icing systems for aviation.
Detail
Thickness-modulated optical nonlinearity of colloidal CdSe–CdS core–shell nanoplatelets: large two-photon absorption and self-focusing effects†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04532C
As a one-dimensional quantum confined material, colloidal semiconductor nanoplatelets have been widely studied as potential nonlinear materials due to their strong exciton effect and large two-photon absorption cross-section similar to that of two-dimensional materials. In this work, CdSe–CdS core–shell nanoplatelets were synthesized and third-order nonlinear optical properties related to shell thickness were measured using the Z-scan method. Measurement revealed a monotonic increase in the imaginary part of the third-order nonlinear susceptibility (Imχ(3)) of CdSe–CdS nanoplatelets, ranging from 0.62 × 10−13 esu to 2.43 × 10−13 esu, with the growth of shell thickness. The real part of the third-order nonlinear susceptibility (Reχ(3)) shows a non-monotonic change between 4.28 × 10−13 esu and 1.99 × 10−13 esu. The trends were further elucidated by analyzing the optical properties of the nanoplatelets, such as absorption, photoluminescence, and quantum yield, and understanding the variations in defect distribution, exciton binding energy, and quantum confinement effects. The results indicated that the appropriate passivation of the CdS shell effectively enhanced the luminescent performance and third-order nonlinearity of the nanoplatelets, while the induced defects and weakened quantum confinement effects due to the continued shell growth resulted in the opposite effect.
Detail
Hollow Cu2−xSe-based nanocatalysts for combined photothermal and chemodynamic therapy in the second near-infrared window†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03260D
Chemodynamic therapy (CDT) and photothermal therapy (PTT) have gained popularity due to their non-invasive characteristics and satisfying therapeutic expectations. A Cu-based nanomaterial serving as a Fenton-like nanocatalyst for CDT together with a photothermal agent for simultaneous PTT seems to be a powerful strategy. In this work, the morphological effect of Cu2−xSe nanoparticles on CDT and PTT was systematically investigated. In particular, the hollow octahedral Cu2−xSe nanoparticles exhibited higher photothermal and chemodynamic performance than that of spherical or cubic Cu2−xSe nanoparticles in the second near-infrared (NIR-II) window. In addition, the octahedral Cu2−xSe nanoparticles were further loaded with the autophagy inhibitor chloroquine (CQ) and connected with the targeting neuropeptide Y ligand, and shown to work as a novel therapeutic platform (Cu2−xSe@CQ@NPY), holding an immense potential to achieve synergetic enhancement of CDT/PTT with a positive therapeutic outcome for breast cancer.
Detail
Self-assembly of glycoprotein nanostructured filaments for modulating extracellular networks at long range†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR02644B
The intriguing capability of branched glycoprotein filaments to change their hierarchical organization, mediated by external biophysical stimuli, continues to expand understanding of self-assembling strategies that can dynamically rearrange networks at long range. Previous research has explored the corresponding biological, physiological and genetic mechanisms, focusing on protein assemblies within a limited range of nanometric units. Using direct microscopy bio-imaging, we have determined the morpho-structural changes of self-assembled filament networks of the zona pellucida, revealing controlled levels of structured organizations to join distinct evolved stages of the oocyte (Immature, Mature, and Fertilized). This natural soft network reorganizes its corresponding hierarchical network to generate symmetric, asymmetric, and ultimately a state with the lowest asymmetry of the outer surface roughness, and internal pores reversibly changed from elliptical to circular configurations at the corresponding stages. These elusive morpho-structural changes are regulated by the nanostructured polymorphisms of the branched filaments by self-extension/-contraction/-bending processes, modulated by determinate theoretical angles among repetitive filament units. Controlling the nanoscale self-assembling properties by delivering a minimum number of activation bio-signals may be triggered by these specific nanostructured polymorphic organizations. Finally, this research aims to guide this soft biomaterial into a desired state to protect oocytes, eggs, and embryos during development, to favour/prevent the fertilization/polyspermy processes and eventually to impact interactions with bacteria/virus at multiscale levels.
Detail
Two-dimensional ferroelastic and ferromagnetic NiOX (X = Cl and Br) with half-metallicity and a high Curie temperature†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03119E
Two-dimensional (2D) multiferroic materials with distinctive properties, such as half-metallicity, high Curie temperature (TC), and magnetoelastic coupling, hold potential applications in novel nanoscale spintronic devices, but they are rare. Using density functional theory (DFT) calculations and evolutionary algorithms, we identify new types of 2D NiOX (X = F, Cl and Br) monolayers that are stable in energy, dynamics, thermodynamics, and mechanics. Among them, NiOF is an indirect-gap antiferromagnetic (AFM) semiconductor, while NiOCl and NiOBr are half-metallic materials with ferromagnetic (FM) ordering with a TC of 671 and 692 K and in-plane magnetic anisotropy energies (MAEs) of 541 and 609 μeV per Ni along the x-axis and y-axis, respectively. Notably, ferroelasticity is another important feature of NiOCl and NiOBr monolayers with energy barriers of 234.0 and 151.5 meV per atom, respectively. Moreover, the in-plane magnetic easy axis is strongly coupled to the lattice direction. The coexistence of high ferromagnetism, ferroelasticity, half-metallicity, and magnetoelastic coupling renders NiOCl and NiOBr monolayers great potential for future nanodevices.
Detail
Ion-induced bias in Ag2S luminescent nanothermometers†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03728B
Luminescence nanothermometry allows measuring temperature remotely and in a minimally invasive way by using the luminescence signal provided by nanosized materials. This technology has allowed, for example, the determination of intracellular temperature and in vivo monitoring of thermal processes in animal models. However, in the biomedical context, this sensing technology is crippled by the presence of bias (cross-sensitivity) that reduces the reliability of the thermal readout. Bias occurs when the impact of environmental conditions different from temperature also modifies the luminescence of the nanothermometers. Several sources that cause loss of reliability have been identified, mostly related to spectral distortions due to interaction between photons and biological tissues. In this work, we unveil an unexpected source of bias induced by metal ions. Specifically, we demonstrate that the reliability of Ag2S nanothermometers is compromised during the monitoring of photothermal processes produced by iron oxide nanoparticles. The observed bias occurs due to the heat-induced release of iron ions, which interact with the surface of the Ag2S nanothermometers, enhancing their emission. The results herein reported raise a warning to the community working on luminescence nanothermometry, since they reveal that the possible sources of bias in complex biological environments, rich in molecules and ions, are more numerous than previously expected.
Detail
Hollow spherical Mn0.5Zn0.5Fe2O4 nanoparticles with a magnetic vortex configuration for enhanced magnetic hyperthermia efficacy†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03655C
Conventional magnetic nanoagents in cancer hyperthermia therapy suffer from a low magnetic heating efficiency. To address this issue, researchers have pursued magnetic nanoparticles with topological magnetic domain structures, such as the vortex-domain structure, to enhance the magnetic heating performance of conventional nanoparticles while maintaining excellent biocompatibility. In this study, we synthesized hollow spherical Mn0.5Zn0.5Fe2O4 (MZF-HS) nanoparticles using a straightforward solvothermal method, yielding samples with an average outer diameter of approximately 350 nm and an average inner diameter of about 220 nm. The heating efficiency of the nanoparticles was experimentally verified, and the specific absorption rate (SAR) value of the hollow MZF was found to be approximately 1.5 times that of solid MZF. The enhanced heating performance is attributed to the vortex states in the hollow MZF structure as validated with micromagnetic simulation studies. In vitro studies demonstrated the lower cell viability of breast cancer cells (MCF-7, BT549, and 4T1) after MHT in the presence of MZF-HS. The synthesized MZF caused 51% cell death after MHT, while samples of MZF-HS resulted in 77% cell death. Our findings reveal that magnetic particles with a vortex state demonstrate superior heating efficiency, highlighting the potential of hollow spherical particles as effective heat generators for MHT applications.
Detail
Preparation of Ru-doped TiO2 nanotube arrays through anodizing TiRu alloys for bifunctional HER/OER electrocatalysts†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03831A
In this research, Ru-doped TiO2 nanotube arrays (Ru-TNTA) were prepared by anodizing TiRu alloys, and the effects of annealing temperature, Ru content and test temperature on their performances for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) were investigated. The results show that the unannealed Ru-TNTA (a-Ru-TNTA) exhibits superior activity for the HER, and the Ru-TNTA annealed at 450 °C (c-Ru-TNTA) shows excellent activity for the OER. The Ru content of TiRu impacts the electrochemically active surface area (ECSA) and the charge transfer resistance (Rct) significantly. When the Ru content of Ru-TNTA is 6%, its performance is optimal. Moreover, the electrocatalytic activity of Ru-TNTA improves with increasing test temperature, and the overpotentials of a-Ru-TNTA and c-Ru-TNTA at 80 °C are 19 mV and 227 mV (10 mA cm−2), respectively. Ru-TNTA exhibits excellent electrocatalytic performance for water splitting and good stability, which provides a new idea for the preparation of advanced bifunctional electrocatalysts for water splitting.
Detail
Carbonized polymer dots derived from metformin and l-arginine for tumor cell membrane- and mitochondria-dual targeting therapy†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04145J
Metformin has demonstrated antitumor potential in clinical studies; however, achieving optimal antitumor effects requires administering an extremely safe medication dose. To enhance the efficacy and reduce dosage requirements, we propose the creation of large-molecule drugs through the combination of small-molecule drugs. In this study, we developed novel polymer dots, referred to as MA-dots, with sizes of approximately 5 nm, featuring dual targeting capabilities for tumor cell membranes and mitochondria. MA-dots were synthesized using metformin and L-arginine via a rapid microwave-assisted method. Notably, the resulting MA-dots (with a half maximal inhibitory concentration (IC50) of 93.60 μg mL−1) exhibited more than a 12-fold increase in antitumor activity compared to the raw metformin material (IC50 = 1159.00 μg mL−1) over a 24-hour period. In addition, our MA-dots outperformed most metformin-derived nanodrugs in terms of antitumor efficacy. Furthermore, oral gavage treatment with MA-dots led to the suppression of A549 (lung cancer cell lines) tumor growth in vivo. Mechanistic investigations revealed that MA-dots bound to the large neutral amino acid transporter 1 (LAT1) proteins, which are overexpressed in malignant tumor cell membranes. Moreover, these MA-dots accumulated within the mitochondria, leading to increased production of reactive oxygen species (ROS), mitochondrial damage, and disruption of energy metabolism by modulating the 5'-adenosine monophosphate-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway in tumor cells. This cascade of events triggers cell-cycle arrest and apoptosis. In summary, this study presented a rapid method for fabricating a novel nanoderivative, MA-dots, capable of both tumor targeting and exerting tumor-suppressive effects.
Detail
From borophene polymorphs towards a single honeycomb borophane phase: reduction of hexagonal boron layers on Al(111)†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR02399K
The recent interest in characterizing 2D boron polymorphs has led to claims of the first stabilization of a honeycomb phase with conical Dirac-like electron dispersion. However, the synthesis of chemically stable, single, and homogeneous 2D boron phases still represents a significant experimental challenge. This is ascribed to the intrinsic boron electronic configuration that, at variance with carbon, leads to the formation of multi-center covalent bonds. External charge compensation by substrate-induced doping can steer the geometry of the layer, both in the buckling and in the density of B vacancies, like in the case of the recently achieved stabilization of honeycomb boron layers on Al(111). The price to pay is however a strong boron-support interaction, resulting in general in a limiting kinetic hindrance with respect to the synthesis of homogenous single phases. In the specific case of Al(111) an AlB2 layer is known to form at the surface, quite far from a desirable quasi-freestanding borophene monolayer and at variance with graphene, which can be easily synthesized in an almost freestanding configuration e.g. on Ir(111). We provide here evidence for the (reversible) formation of well-ordered honeycomb borophane upon hydrogenation of the honeycomb boron phase on Al(111).
Detail
MOF-based heterogeneous catalysis in continuous flow via incorporation onto polymer-based spherical activated carbon supports†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03634K
We present an approach to harnessing the tuneable catalytic properties of complex nanomaterials for continuous flow heterogeneous catalysis by combining them with the scalable and industrially implementable properties of carbon pelleted supports. This approach, in turn, will enable these catalytic materials, which largely currently exist in forms unsuitable for this application (e.g. powders), to be fully integrated into large scale, chemical processes. A composite heterogeneous catalyst consisting of a metal–organic framework-based Lewis acid, MIL-100(Sc), immobilised onto polymer-based spherical activated carbon (PBSAC) support has been developed. The material was characterised by focused ion beam-scanning electron microscopy-energy dispersive X-ray analysis, powder X-ray diffraction, N2 adsorption, thermogravimetric analysis, atomic absorption spectroscopy, light scattering and crush testing with the catalytic activity studied in continuous flow. The mechanically robust spherical geometry makes the composite material ideal for application in packed-bed reactors. The catalyst was observed to operate without any loss in activity at steady state for 9 hours when utilised as a Lewis acid catalyst for the intramolecular cyclisation of (±)-citronellal as a model reaction. This work paves the way for further development into the exploitation of MOF-based continuous flow heterogeneous catalysis.
Detail
Structural design of FeCo alloy implanted into N,S co-doped carbon nanotubes via self-catalyzed growth for advanced liquid and flexible all-state-state Zn–air battery†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04491B
The introduction of transition bimetallic alloys can effectively improve oxygen reduction reaction (ORR) activity. However, the alloy particles are inclined to dissolve under harsher conditions, resulting in a serious decrease in catalytic activity and stability. Herein, an efficient ORR catalyst, FeCo alloy nanoparticles (NPs) encapsulated in N,S co-doped carbon nanotubes (FeCo10-NSCNTs), was developed through a self-catalyzed growth strategy. Due to the delicate structural design, the N,S co-doped structure can effectively improve the ORR performance by modulating the electronic properties and surface polarity of the carbon substrate, and the randomly connected carbon nanotube structure with large specific surface area can further enhance the adsorption and dissociation of gas molecules, accelerating the kinetics of gas participation in the reaction. Carbon-encapsulated FeCo alloys are beneficial for improving catalytic activity and durability. The FeCo10-NSCNTs displayed excellent ORR activity with a half-wave potential of E1/2 = 0.84 V and robust stability of 13 k cycles. More impressively, the assembled liquid-state Zn–air battery (ZAB) with FeCo10-NSCNTs as the air-electrode delivers an output power density of 146.68 mW cm−2 along with excellent operation durability. The assembled all-solid ZAB has good cyclic stability under 0–180° bending conditions. The synthesized N,S co-doping, carbon nanotubes and FeCo alloys provide important guidance for the construction of cheap non-noble metal–carbon hybrid nanomaterials.
Detail
Nanobubble-mediated cancer cell sonoporation using low-frequency ultrasound†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03226D
Ultrasound insonation of microbubbles can form transient pores in cell membranes that enable the delivery of non-permeable extracellular molecules to the cells. Reducing the size of microbubble contrast agents to the nanometer range could facilitate cancer sonoporation. This size reduction can enhance the extravasation of nanobubbles into tumors after an intravenous injection, thus providing a noninvasive sonoporation platform. However, drug delivery efficacy depends on the oscillations of the bubbles, the ultrasound parameters and the size of the target compared to the membrane pores. The formation of large pores is advantageous for the delivery of large molecules, however the small size of the nanobubbles limit the bioeffects when operating near the nanobubble resonance frequency at the MHz range. Here, we show that by coupling nanobubbles with 250 kHz low frequency ultrasound, high amplitude oscillations can be achieved, which facilitate low energy sonoporation of cancer cells. This is beneficial both for increasing the uptake of a specific molecule and to improve large molecule delivery. The method was optimized for the delivery of four fluorescent molecules ranging in size from 1.2 to 70 kDa to breast cancer cells, while comparing the results to targeted microbubbles. Depending on the fluorescent molecule size, the optimal ultrasound peak negative pressure was found to range between 300 and 500 kPa. Increasing the pressure to 800 kPa reduced the fraction of fluorescent cells for all molecules sizes. The optimal uptake for the smaller molecule size of 4 kDa resulted in a fraction of 19.9 ± 1.8% of fluorescent cells, whereas delivery of 20 kDa and 70 kDa molecules yielded 14 ± 0.8% and 4.1 ± 1.1%, respectively. These values were similar to targeted microbubble-mediated sonoporation, suggesting that nanobubbles can serve as noninvasive sonoporation agents with a similar potency, and at a reduced bubble size. The nanobubbles effectively reduced cell viability and may thus potentially reduce the tumor burden, which is crucial for the success of cancer treatment. This method provides a non-invasive and low-energy tumor sonoporation theranostic platform, which can be combined with other therapies to maximize the therapeutic benefits of cancer treatment or be harnessed in gene therapy applications.
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27307
SCI Journal Division of the Chinese Academy of Sciences
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